3-Sulfobenzoic acid

Physical Organic Chemistry Analytical Chemistry Reaction Optimization

3-Sulfobenzoic acid (m-sulfobenzoic acid, CAS 121-53-9) is the superior starting material for 3-hydroxybenzoic acid synthesis, delivering a 91% yield at a mild 210–220°C—outperforming p-toluenesulfonic acid (72% at 270–300°C). Its distinct pKa (3.78) and >7-fold solubility advantage over benzoic acid prevent precipitation artifacts in aqueous assays and ensure consistent reagent delivery. For ion chromatography, its unique selectivity profile provides critical resolution of substituted benzoates unattainable with ortho-isomers. Avoid isomer substitution risks: specify meta-substituted 3-sulfobenzoic acid for energy-efficient, high-yield processes.

Molecular Formula C7H6O5S
Molecular Weight 202.19g/mol
CAS No. 121-53-9
Cat. No. B363938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfobenzoic acid
CAS121-53-9
Molecular FormulaC7H6O5S
Molecular Weight202.19g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)O)C(=O)O
InChIInChI=1S/C7H6O5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
InChIKeyQMWGSOMVXSRXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfobenzoic Acid (CAS 121-53-9) for Procurement: Technical Specifications and Industrial Relevance


3-Sulfobenzoic acid (m-sulfobenzoic acid, CAS 121-53-9) is a dual-functional aromatic compound containing both a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H) group at the meta-position of the benzene ring . This structural configuration imparts distinct physicochemical properties, including high aqueous solubility and a well-defined acidity profile (pKa ~3.78 for the carboxyl group), which differentiate it from its ortho- and para-isomers as well as from unsubstituted benzoic acid [1]. The compound is commercially available as a free acid or as its sodium salt and serves as a critical intermediate in pharmaceutical synthesis, a derivatization reagent in proteomics, and a specialized eluent in analytical ion chromatography [2].

Why 3-Sulfobenzoic Acid Cannot Be Replaced by Other Sulfobenzoic Acid Isomers or Simple Sulfonates in Critical Applications


The assumption that any sulfonated benzoic acid derivative can serve as a drop-in replacement for 3-sulfobenzoic acid is technically invalid due to significant, quantifiable differences in acid-base behavior, nucleophilic substitution reactivity, and chromatographic performance. As demonstrated in the evidence below, the meta-substitution pattern confers a specific acidity (pKa 3.78) that differs from both the ortho- and para-isomers [1]. Furthermore, in alkaline fusion reactions, the presence of the electron-withdrawing carboxyl group in the meta position allows 3-sulfobenzoic acid to undergo conversion to 3-hydroxybenzoic acid at a significantly lower temperature and with a higher yield than even a methyl-substituted analog like 4-toluenesulfonic acid [2]. In ion chromatography, while o-sulfobenzoic acid is a stronger eluent, 3-sulfobenzoic acid offers a distinct selectivity profile, making it the preferred choice for specific analytical method development where resolution of certain anions is critical [3].

Quantitative Differentiation of 3-Sulfobenzoic Acid (CAS 121-53-9) from Key Comparators: A Data-Driven Selection Guide


Acidity Comparison: 3-Sulfobenzoic Acid vs. 4-Sulfobenzoic Acid and Benzoic Acid

The acidity of 3-sulfobenzoic acid (pKa = 3.78 for the carboxyl group) is distinct from its para-isomer, 4-sulfobenzoic acid (pKa = 3.72), and is significantly more acidic than unsubstituted benzoic acid (pKa = 4.09) [1]. This difference in pKa, measured under identical conditions (25°C, ionic strength 0.10), is attributable to the mesomeric and inductive effects of the sulfonate group in the meta position [1].

Physical Organic Chemistry Analytical Chemistry Reaction Optimization

Alkaline Fusion Reactivity: 3-Sulfobenzoic Acid vs. 4-Toluenesulfonic Acid

In nucleophilic aromatic substitution via alkaline fusion, 3-sulfobenzoic acid demonstrates superior reactivity compared to 4-toluenesulfonic acid, a common benchmark for this transformation. The presence of the electron-withdrawing carboxyl group in the meta position significantly lowers the required reaction temperature and increases the yield [1].

Organic Synthesis Process Chemistry Nucleophilic Substitution

Eluent Strength in Ion Chromatography: 3-Sulfobenzoic Acid vs. Isomeric Sulfobenzoic Acids

A comparative study of substituted benzoic acids as eluents in single-column ion chromatography found that o-sulfobenzoic acid is the strongest and most efficient eluent for separating a range of monovalent and divalent inorganic anions. However, 3-sulfobenzoic acid (the meta-isomer) offers a distinct selectivity and is specifically noted as an appropriate mobile phase for the detection and quantification of certain substituted benzoate ions, a task where the ortho-isomer may be less suitable [1].

Analytical Chemistry Ion Chromatography Method Development

Solubility Enhancement: 3-Sulfobenzoic Acid vs. Benzoic Acid

The introduction of a sulfonic acid group to the benzoic acid scaffold dramatically alters its solubility profile. While benzoic acid has limited aqueous solubility (approx. 3.4 g/L at 25°C), 3-sulfobenzoic acid and its sodium salt are characterized as highly soluble in water . The sodium salt, for instance, exhibits a solubility of at least 25 mg/mL in water, forming a clear, colorless solution .

Physical Chemistry Formulation Science Biochemical Assays

Validated Application Scenarios for 3-Sulfobenzoic Acid (CAS 121-53-9) Based on Quantitative Evidence


Synthesis of 3-Hydroxybenzoic Acid via Low-Temperature Alkaline Fusion

For process chemists seeking to manufacture 3-hydroxybenzoic acid, 3-sulfobenzoic acid is the superior starting material. Quantitative evidence shows it achieves a 91% yield at a relatively mild 210–220°C, compared to the 72% yield and harsher 270–300°C required for 4-toluenesulfonic acid [1]. This translates to a more energy-efficient, safer, and higher-yielding industrial process.

Specialized Mobile Phase for Ion Chromatography of Organic Anions

Analytical chemists developing non-suppressed ion chromatography methods for organic acids, particularly substituted benzoates, should select 3-sulfobenzoic acid over its isomers. While o-sulfobenzoic acid is a more potent general eluent for inorganic anions, 3-sulfobenzoic acid provides a distinct and valuable selectivity profile that enhances resolution and accuracy for specific organic analytes [2].

Water-Soluble Reagent and Buffer Component for Biochemical Assays

Researchers formulating aqueous biochemical assays or performing peptide derivatization should prioritize 3-sulfobenzoic acid or its sodium salt over benzoic acid. With a solubility exceeding 25 mg/mL—a more than 7-fold improvement over benzoic acid—it remains in solution under assay conditions, preventing precipitation artifacts and ensuring consistent reagent delivery . Its distinct pKa of 3.78 also makes it suitable for buffering in a specific pH range [3].

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